2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)-
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Overview
Description
2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- is a heterocyclic compound that contains both benzoxazole and thione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- typically involves the reaction of 2-aminophenol with carbon disulfide and a suitable base to form the benzoxazolethione core. This intermediate is then reacted with 4-morpholinylcarbonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzoxazole.
Substitution: The morpholinylcarbonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzoxazole.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(4-morpholinylcarbonyl)-3-phenyl-1,3-thiazole-2(3H)-thione: Similar in structure but contains a thiazole ring instead of a benzoxazole ring.
3-Allyl-4-amino-5-(4-morpholinylcarbonyl)-1,3-thiazole-2(3H)-thione: Contains an allyl group and a thiazole ring.
Uniqueness
2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- is unique due to its combination of benzoxazole and thione functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61291-84-7 |
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Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
morpholin-4-yl-(2-sulfanylidene-1,3-benzoxazol-3-yl)methanone |
InChI |
InChI=1S/C12H12N2O3S/c15-11(13-5-7-16-8-6-13)14-9-3-1-2-4-10(9)17-12(14)18/h1-4H,5-8H2 |
InChI Key |
GKDHBFJJYYYSMK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)N2C3=CC=CC=C3OC2=S |
Origin of Product |
United States |
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